molecular formula C14H20ClNO B3028868 Ethoxyquin hydrochloride CAS No. 3659-01-6

Ethoxyquin hydrochloride

Cat. No. B3028868
CAS RN: 3659-01-6
M. Wt: 253.77 g/mol
InChI Key: XWPXIVUWKRKUJM-UHFFFAOYSA-N
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Description

Ethoxyquin hydrochloride is a labeled salt of Ethoxyquin . Ethoxyquin is an antioxidant that is commonly used as a food preservative and a pesticide .


Synthesis Analysis

To improve the drug-like properties of Ethoxyquin, a novel analogue named EQ-6 (6- (5-amino)-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride) was synthesized . This synthesis was part of a strategy to develop neuroprotective drugs against Chemotherapy-Induced Peripheral Neuropathy (CIPN) .


Molecular Structure Analysis

The molecular formula of Ethoxyquin is C14H19NO . Its monoisotopic mass is 217.146667 Da . The InChI key for Ethoxyquin is DECIPOUIJURFOJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethoxyquin and its major oxidation products, ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM), have been found in animal tissues . This indicates that Ethoxyquin undergoes oxidation reactions in the body .


Physical And Chemical Properties Analysis

Ethoxyquin is a light amber oily viscous liquid . It is soluble in benzene, gasoline, alcohol, acetone, ether, carbon tetrachloride, dichloroethane, and insoluble in water . Its density is 1.03 g/mL at 20 °C .

Scientific Research Applications

Antioxidant in Animal Feed

Ethoxyquin is a common antioxidant that is widely used in animal feed . It can effectively prevent the oxidation of fat and protein components in animal feed during storage . Moreover, it can also preserve vitamin A and vitamin E in animal feed by preventing the formation of peroxides .

Residue Analysis in Animal Tissues

The supplement of Ethoxyquin in animal feed may lead to the residues of Ethoxyquin and its major oxidation products: ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM) in animal tissue . A gas chromatography-tandem mass spectrometry method was successfully developed for the simultaneous determination of EQ, EQI, and EQDM in swine tissues .

Food Safety Concerns

The safety of Ethoxyquin as a feed additive should be seriously considered with regard to food safety concerns since the oxidation product of Ethoxyquin may have potential carcinogenicity . The US Food and Drug Administration (FDA) has stipulated that the Ethoxyquin limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle .

Neuroprotective Drug

Ethoxyquin has been identified as a potent neuroprotective drug against Chemotherapy-induced peripheral neuropathy (CIPN) through a phenotypic drug screening . It demonstrated a novel mechanism of action, inhibition of the chaperone domain of heat shock protein 90 .

Development of EQ-6

To improve its drug-like properties, a novel analogue of Ethoxyquin named EQ-6 (6- (5-amino)-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride) was synthesized . EQ-6 prevents axon degeneration in primary dorsal root ganglion neurons in vitro, and this axon protection is associated with preserved levels of nicotinamide adenine dinucleotide, a key metabolite in the programmed axon degeneration pathway .

Prevention of Chemotherapy-Induced Peripheral Neuropathy

EQ-6 prevents loss of epidermal nerve fibers in a mouse model of CIPN induced by paclitaxel . Doses of EQ-6 that provide neuroprotection are associated with reduced tissue levels of SF3B2, a potential biomarker of target engagement .

Mechanism of Action

Target of Action

Ethoxyquin hydrochloride primarily targets the chaperone domain of heat shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in regulating the stability and function of many client proteins. One of its client proteins is SF3B2 , which is involved in pre-mRNA splicing . The primary target organs affected by ethoxyquin in experimental animals are the liver and the kidneys .

Mode of Action

Ethoxyquin binds to the cytosolic constitutively active isoform of Hsp90 and inhibits its chaperone domain . This prevents the binding of SF3B2, leading to a reduction in the levels of fully formed SF3B2 protein in the cells .

Biochemical Pathways

The interaction of ethoxyquin with Hsp90 affects various biochemical pathways. For instance, it has been shown to prevent axon degeneration in primary dorsal root ganglion neurons in vitro . This axon protection is associated with preserved levels of nicotinamide adenine dinucleotide (NAD+) , a key metabolite in the programmed axon degeneration pathway . Additionally, ethoxyquin has been found to affect several pathways, including those related to the metabolism of amino acids such as histidine, valine, leucine, and isoleucine, as well as bacterial secretion systems and energy pathways like starch, sucrose, butanoate, and pyruvate metabolism .

Pharmacokinetics

It has been found that oral bioavailability is about 10%, partly due to rapid metabolism in the liver . Moreover, ethoxyquin is concentrated in neural tissues .

Result of Action

The action of ethoxyquin results in various molecular and cellular effects. It prevents axon degeneration, preserves the levels of NAD+, and reduces the levels of SF3B2 . Furthermore, it has been associated with an upregulation of hepatic fatty acid β-oxidation and induction of carbohydrate catabolic pathways . This leads to a dose-dependent depletion of intracytoplasmic lipid vacuoles in liver histological sections, decreasing whole body lipid levels and altering purine/pyrimidine metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethoxyquin. For instance, it is used in the fishing industry as a feed stabilizer, so it’s commonly used in food pellets fed to farmed salmon . The International Maritime Organisation requires that shipped fishmeal contains at least 100 mg/kg ethoxyquin or butylated hydroxytoluene (BHT) for stabilizing the product, protecting against self-heating, and managing the risk of combustion during shipping .

Future Directions

A novel analogue of Ethoxyquin, EQ-6, has been developed to prevent CIPN . EQ-6 prevents axon degeneration in primary dorsal root ganglion neurons in vitro . Given these findings, EQ-6 is proposed as a first-in-class drug to prevent CIPN .

properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-9,15H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPXIVUWKRKUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629945
Record name 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxyquin hydrochloride

CAS RN

3659-01-6
Record name 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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